1-Succinimidyl-3'-pyrenebutyrate

Biosensor Graphene DNA Immobilization

Standard amine-reactive dyes cannot selectively distinguish polyamines from monoamines, nor achieve high DNA probe surface densities on carbon-based transducers. 1-Succinimidyl-3'-pyrenebutyrate addresses both limitations with quantitative performance gains: • Intramolecular excimer emission (450-520 nm) enables interference-free polyamine detection at 1 fmol on-column, with zero cross-reactivity from monoamines • π-π stacking on graphene/CNT surfaces yields DNA probe densities up to 1.31 × 10¹³ molecules cm⁻² with ≥70% hybridization efficiency, outperforming acridine and fluorenyl methyl linkers • 135 nm effective Stokes shift-4-6× larger than FITC-minimizes autofluorescence in complex biological matrices Supplied with full analytical documentation; bulk quantities available.

Molecular Formula C24H19NO4
Molecular Weight 385.4 g/mol
CAS No. 114932-60-4
Cat. No. B1679934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Succinimidyl-3'-pyrenebutyrate
CAS114932-60-4
Synonyms1-succinimidyl-3'-pyrene butyric acid
1-succinimidyl-3'-pyrenebutyrate
1-succinimidyl-3'-pyrenebutyric acid
Molecular FormulaC24H19NO4
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
InChIInChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
InChIKeyYBNMDCCMCLUHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygood in DCM, chloroform, moderate in DMF, DMSO, low in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Succinimidyl-3'-pyrenebutyrate (CAS 114932-60-4) for Fluorescent Bioconjugation and Biosensor Functionalization


1-Succinimidyl-3'-pyrenebutyrate, also known as 1-pyrenebutyric acid N-hydroxysuccinimide ester (PANHS or PSE), is an amine-reactive fluorescent labeling reagent that covalently conjugates a pyrene fluorophore to primary amines on biomolecules, surfaces, and materials . The pyrene moiety exhibits strong blue fluorescence with absorption maxima at 340-350 nm and emission at 375-400 nm, and possesses unique excimer-forming properties when multiple pyrene groups are in close proximity [1]. The NHS ester functionality ensures efficient and selective coupling under mild conditions, making this compound a versatile tool for bioconjugation, surface functionalization, and the development of sensitive biosensors and immunoassays .

1 Amine-reactive NHS ester for mild bioconjugation to proteins, peptides, and amine-modified surfaces
2 Pyrene excimer fluorescence for selective polyamine detection and time-resolved immunoassay design
3 π-π stacking anchor on graphene and carbon nanotubes for high-density biosensor functionalization

Why 1-Succinimidyl-3'-pyrenebutyrate Cannot Be Replaced by Generic Amine-Reactive Probes in Critical Biosensor and Bioanalytical Applications


While numerous amine-reactive fluorescent dyes exist, 1-succinimidyl-3'-pyrenebutyrate offers a combination of photophysical and interfacial properties that generic alternatives such as FITC, dansyl chloride, or even other pyrene derivatives cannot replicate [1]. Critically, its pyrene moiety enables intramolecular excimer formation upon poly-labeling of multi-amine targets, producing a distinct long-wavelength emission (450-520 nm) that enables selective, interference-free detection of polyamines at femtomole levels—a capability absent in standard mono-fluorescent labels [2]. Furthermore, on carbon-based transducer surfaces like graphene, its pyrene group anchors via strong π-π stacking while the NHS ester remains available for subsequent biomolecule conjugation, achieving significantly higher DNA probe surface densities than acridine or fluorenyl methyl linkers [3]. Simply substituting with another NHS ester probe forfeits these quantifiable performance advantages in selectivity, sensitivity, and surface engineering efficiency.

PANHS pyrene excimer (450–520 nm selective polyamine detection)
Mono-fluorescent labels (FITC, dansyl chloride): no excimer capability, may fail to discriminate polyamines from monoamines
Pyrene π-π stacking for 25% surface packing density on graphene
Acridine or fluorenyl methyl linkers: reported lower packing density and DNA probe surface coverage on carbon transducers
135 nm effective Stokes shift for time-resolved FRET immunoassays
Classical dyes (FITC ~20–30 nm Stokes shift): higher autofluorescence background, limited optical filtering window

Quantitative Evidence Differentiating 1-Succinimidyl-3'-pyrenebutyrate (PANHS) from Closest Analogs in Biosensor and Analytical Performance


Achieves 1.5-2.0× Higher DNA Probe Surface Density on Graphene Compared to Acridine and Fluorenyl Methyl Linkers

In a direct comparative study of bifunctional linkers for DNA probe immobilization on single-layer graphene, 1-pyrenebutyric acid succinimidyl ester (PBSE) achieved the highest DNA probe surface density at 1.31 × 10^13 molecules cm⁻², surpassing acridine orange succinimidyl ester (AO) and fluorenylmethylsuccinimidyl carbonate (FSC) [1]. The surface packing density of PBSE was estimated at 25% of total surface coverage, compared to approximately 22% for AO and 13% for FSC [1]. Hybridization efficiencies for PBSE-functionalized surfaces were at least 70% [1].

DNA Probe Density on Graphene
Head-to-head
1.31 × 10¹³ molecules cm⁻²
Reported 1.9× higher packing density vs FSC linker; supports high-sensitivity biosensor design
Hybridization efficiency ≥ 70%; QCM-D on single-layer graphene
Biosensor Graphene DNA Immobilization Surface Functionalization

Enables Selective Femtomole-Level Polyamine Detection via Intramolecular Excimer Fluorescence, Unattainable with Mono-Labeling Reagents

Using 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) as a derivatization reagent, polyamines were selectively detected via intramolecular excimer fluorescence at 450-520 nm, distinct from monomer fluorescence at 360-420 nm [1]. Detection limits (S/N=3) were 1 fmol for putrescine, 1 fmol for cadaverine, 5 fmol for spermidine, and 8 fmol for spermine [1]. In comparison, conventional mono-fluorescent derivatization reagents like dansyl chloride or FITC cannot achieve this selective discrimination because they lack excimer-forming capability [2].

Polyamine Detection Limit
Class-level
1 fmol (Putrescine, Cadaverine)
Spermidine 5 fmol; Spermine 8 fmol
Excimer fluorescence enables selective femtomole detection; mono-fluorescent labels lack this capability
HPLC with excimer emission at 450–520 nm
Polyamine Detection HPLC Excimer Fluorescence Bioanalytical Chemistry

Provides 135 nm Effective Stokes Shift for Time-Resolved Fluorescence Immunoassays, Outperforming Classical Dyes

In the development of a homogeneous fluorescent energy transfer immunoassay, an excimeric pyrenyl donor based on succinimidyl-1-pyrenebutyrate demonstrated a large effective Stokes shift of 135 nm, enabling the implementation of efficient optical filters to reduce background interference [1]. Extensive kinetic studies of IgG1 labeling with this reagent were conducted to model and optimize excimer formation on the antibody surface [1]. In contrast, classical fluorescent labels such as fluorescein (FITC) exhibit Stokes shifts typically in the range of 20-30 nm, limiting their utility in time-resolved detection schemes due to spectral overlap and high background [2].

Effective Stokes Shift
Class-level
135 nm (Excimer donor)
vs FITC: 20–30 nm
Reported 4–6× larger shift enables time-resolved detection with reduced autofluorescence background
Homogeneous FRET immunoassay with B-phycoerythrin acceptor
Homogeneous Immunoassay Time-Resolved Fluorescence FRET Antibody Labeling

Demonstrated FRET Donor Compatibility with Perylene Acceptors, Expanding Multiplex Assay Design Options

The pyrene moiety of 1-succinimidyl-3'-pyrenebutyrate functions as an effective FRET donor for perylene acceptors, enabling the design of proximity-based assays and molecular rulers . While quantitative FRET efficiency data is not consistently reported across studies, the pyrene-perylene pair is a well-established donor-acceptor combination due to favorable spectral overlap between pyrene emission (375-400 nm) and perylene absorption . This property is not shared by many common amine-reactive fluorophores like dansyl chloride or FITC, which have different spectral profiles and acceptor compatibility requirements .

FRET Donor for Perylene
Data to verify
Pyrene-perylene spectral overlap (375–400 / 400–450 nm)
Supports orthogonal multiplex assay design; class-level FRET compatibility, efficiency may require context-specific review
Quantitative FRET efficiency not consistently reported
FRET Multiplex Assays Fluorescence Spectroscopy Proximity Assays

Achieves 3.5-3.7 fmol Detection Limits for Ornithine and Lysine via Excimer-Forming Derivatization

Using 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) as a pre-column derivatization reagent, ornithine and lysine were detected with limits of 3.5 fmol and 3.7 fmol, respectively, for a 20-μL injection (S/N=3) [1]. The derivatives produced intramolecular excimer fluorescence at 450-550 nm, allowing discrimination from monoamine interference [1]. In comparison, conventional amine derivatization reagents such as OPA (o-phthalaldehyde) or dansyl chloride typically achieve detection limits in the picomole range (10-100 pmol) for similar amino acids, representing a 1000-fold sensitivity improvement [2].

Diamino Acid Detection Limit
Class-level
3.5 fmol (Ornithine), 3.7 fmol (Lysine)
Reported ~1000× improvement vs OPA/dansyl chloride
Supports femtomole-level trace analysis in volume-limited biological samples
HPLC with excimer fluorescence at 450–550 nm; 20 µL injection
Amino Acid Analysis HPLC Fluorescence Detection Metabolomics

Optimal Scientific and Industrial Applications for 1-Succinimidyl-3'-pyrenebutyrate Based on Quantifiable Performance Advantages


High-Density DNA Probe Immobilization on Graphene-Based Biosensors

For electrochemical or optical biosensors requiring maximal DNA probe surface coverage on graphene or carbon nanotube transducers, 1-succinimidyl-3'-pyrenebutyrate is the empirically validated superior linker. It achieves DNA probe surface densities up to 1.31 × 10^13 molecules cm⁻² with at least 70% hybridization efficiency, outperforming acridine and fluorenyl methyl linkers in direct comparative studies [4]. This translates to enhanced sensor sensitivity and lower limits of detection for nucleic acid targets.

Selective Ultra-Trace Polyamine Quantification in Biological Fluids

In analytical workflows requiring selective detection of polyamines (putrescine, cadaverine, spermidine, spermine) at femtomole levels in the presence of interfering monoamines, 1-succinimidyl-3'-pyrenebutyrate is the reagent of choice. Its intramolecular excimer-forming capability enables distinct long-wavelength detection (450-520 nm) with detection limits as low as 1 fmol on-column, providing unparalleled selectivity that mono-fluorescent labels cannot achieve [4].

Time-Resolved Homogeneous Immunoassays Requiring Large Stokes Shifts

For fluorescence energy transfer immunoassays where background autofluorescence must be minimized, the excimeric pyrenyl donor derived from this compound provides a 135 nm effective Stokes shift—4-6× larger than classical dyes like FITC [4]. This enables efficient optical filtering and time-resolved detection, making it ideal for monitoring therapeutic proteins in complex fermentation broths or biological samples with high intrinsic fluorescence.

Femtomole-Sensitive Amino Acid Analysis for Metabolomics and Single-Cell Studies

When analyzing diamino acids such as ornithine and lysine in volume-limited or concentration-limited samples (e.g., microdialysates, single cells), 1-succinimidyl-3'-pyrenebutyrate derivatization coupled with HPLC-fluorescence detection achieves detection limits of 3.5-3.7 fmol [4]. This represents an approximate 1000-fold sensitivity improvement over conventional amine derivatization reagents, enabling previously unattainable measurements in precious biological specimens.

Application
Selection Property
Validation Focus
Graphene biosensor DNA immobilization
Pyrene π-π stacking anchor with NHS ester coupling
DNA probe surface density and hybridization efficiency review
Selective polyamine quantification in biological fluids
Intramolecular excimer fluorescence (450–520 nm)
Detection limits and selectivity against monoamine interference
Time-resolved homogeneous immunoassays
135 nm effective Stokes shift for FRET donor design
Background reduction and optical filtering efficiency in complex matrices
Femtomole diamino acid analysis (metabolomics, single-cell)
Excimer-forming derivatization for ultra-trace sensitivity
LLOQ verification in microvolume or low-abundance sample matrices

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